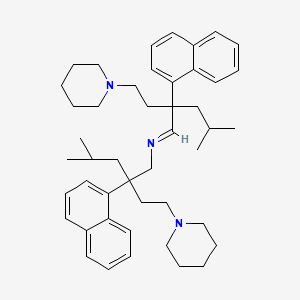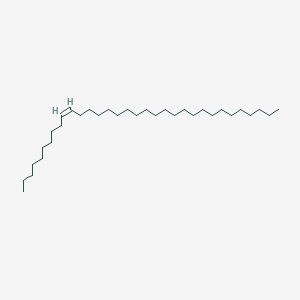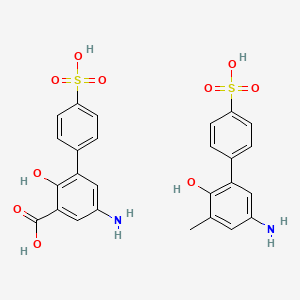
2,5-Bis(benzyloxy)-p-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(benzyloxy)-p-xylene is an organic compound with the molecular formula C22H22O2 It is characterized by two benzyloxy groups attached to a p-xylene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(benzyloxy)-p-xylene typically involves the reaction of p-xylene with benzyl alcohol in the presence of a strong acid catalyst. One common method is the Friedel-Crafts alkylation, where p-xylene reacts with benzyl chloride in the presence of aluminum chloride as a catalyst. The reaction conditions usually involve refluxing the mixture in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis(benzyloxy)-p-xylene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Bis(benzyloxy)-p-xylene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-Bis(benzyloxy)-p-xylene involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme catalysis and receptor binding, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(benzyloxy)benzoic acid
- 2,5-Bis(benzyloxy)benzaldehyde
- 2,5-Bis(benzyloxy)benzyl alcohol
Uniqueness
2,5-Bis(benzyloxy)-p-xylene is unique due to its symmetrical structure and the presence of two benzyloxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C26H24N2O10S2 |
|---|---|
Poids moléculaire |
588.6 g/mol |
Nom IUPAC |
4-(5-amino-2-hydroxy-3-methylphenyl)benzenesulfonic acid;5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid |
InChI |
InChI=1S/C13H11NO6S.C13H13NO4S/c14-8-5-10(12(15)11(6-8)13(16)17)7-1-3-9(4-2-7)21(18,19)20;1-8-6-10(14)7-12(13(8)15)9-2-4-11(5-3-9)19(16,17)18/h1-6,15H,14H2,(H,16,17)(H,18,19,20);2-7,15H,14H2,1H3,(H,16,17,18) |
Clé InChI |
ZFFACFZHTQWDMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C2=CC=C(C=C2)S(=O)(=O)O)N.C1=CC(=CC=C1C2=C(C(=CC(=C2)N)C(=O)O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



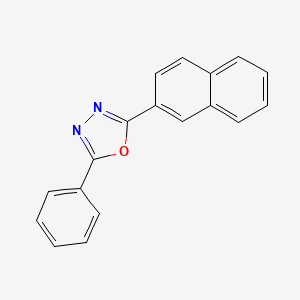
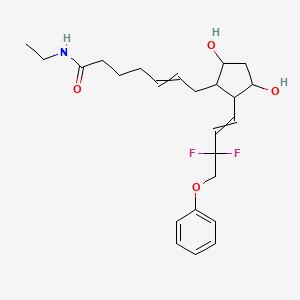
![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
![16-hydroxy-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1(18),2(6),7,11(19),12,14,16-heptaen-9-one](/img/structure/B13403481.png)
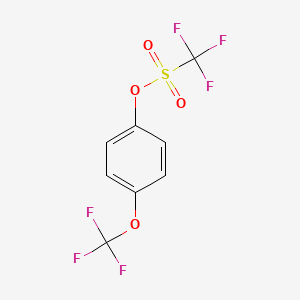

![Acetic acid, difluoro[(2-hydroxyethyl)thio]-, ethyl ester](/img/structure/B13403489.png)
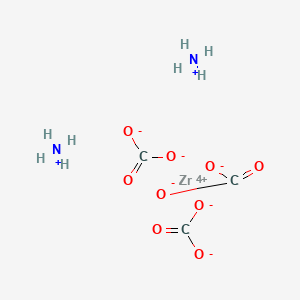

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)
